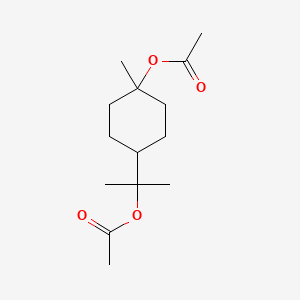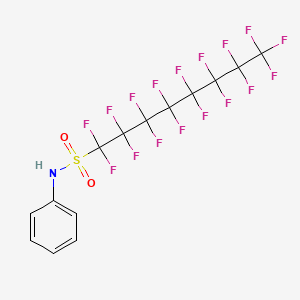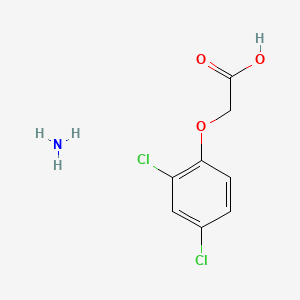
Aranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a nitrosourea derivative developed in the Soviet Union in the 1970s . The compound is a conjugate between the cytotoxic and mutagenic residue of N-nitroso-N-methylurea and the sugar L-arabinose . Aranose is known for its relatively low hematological toxicity and a wider therapeutic index compared to other nitrosoureas available at that time .
Scientific Research Applications
Aranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the reactivity and mechanisms of nitrosourea derivatives.
Biology: The compound is used in research related to cell cycle regulation and apoptosis due to its cytostatic properties.
Medicine: This compound is primarily used in cancer research, particularly for its potential efficacy in treating melanoma and other cancers.
Industry: this compound is used in the development of new anticancer drugs and in the study of drug delivery systems.
Preparation Methods
The synthesis of Aranose involves the condensation of N-methylurea with L-arabinose, yielding 3-alpha-L-arabinopyranosyl-1-methylurea, followed by nitrosation of the latter . The reaction conditions typically involve slightly alkaline conditions or heating, which leads to the formation of this compound without the production of diazomethane . Industrial production methods are similar, focusing on the efficient and safe synthesis of the compound while ensuring high purity and yield.
Chemical Reactions Analysis
Aranose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Aranose exerts its effects by alkylating DNA, forming DNA intra-strand adducts and cross-linking between strands . This inhibits mitosis and promotes apoptosis of the affected cells . The presence of the L-arabinose residue in the molecule enhances its penetration into malignant cells and its ability to cross the blood-brain barrier . This improves the concentration ratio of the compound in tumor versus normal tissue, enhancing its anticancer activity while reducing toxicity for normal cells .
Comparison with Similar Compounds
Aranose is unique compared to other nitrosourea derivatives due to its relatively low hematological toxicity and wider therapeutic index . Similar compounds include:
Cytarabine (Cytosine arabinoside): Another anticancer drug that contains the L-arabinose residue, used primarily in the treatment of leukemia.
Fludarabine (2-fluoro-arabinoside of the nucleoside adenosine): Used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
This compound’s uniqueness lies in its improved penetration into malignant cells and reduced toxicity for normally fast-dividing cells, making it a valuable compound in cancer research and treatment .
Properties
| 167396-23-8 | |
Molecular Formula |
C7H13N3O6 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |
InChI Key |
BADMGRJDJPQBLS-UNTFVMJOSA-N |
Isomeric SMILES |
CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |
SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





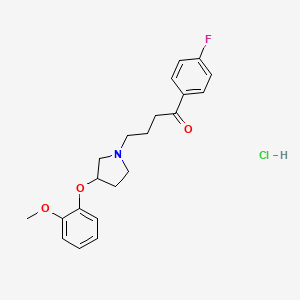
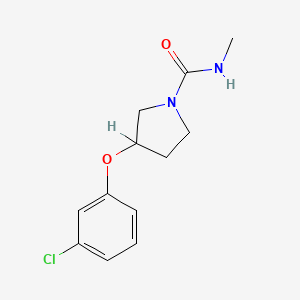
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)


